N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
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Overview
Description
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentadienyl ring substituted with propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves the following steps:
Formation of the Cyclopentadienyl Ring: The cyclopentadienyl ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Propyl Groups: Propyl groups are introduced to the cyclopentadienyl ring via alkylation reactions using propyl halides in the presence of a strong base.
Attachment of the Bromophenyl Group: The bromophenyl group is attached to the cyclopentadienyl ring through a substitution reaction, typically involving the use of a bromophenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents, and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiazol-2-yl Derivatives: These compounds also contain a bromophenyl group and exhibit similar biological activities.
N-(4-bromophenyl)sulfonyl Derivatives: These compounds have a sulfonyl group and are known for their antimicrobial and anticancer properties.
N-(4-bromophenyl)acyl Derivatives: These compounds contain an acyl group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
869668-07-5 |
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Molecular Formula |
C23H32BrN |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C23H32BrN/c1-5-9-19-20(10-6-2)22(12-8-4)23(21(19)11-7-3)25-18-15-13-17(24)14-16-18/h13-16H,5-12H2,1-4H3 |
InChI Key |
SMESNMVPKMWRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=CC=C(C=C2)Br)C(=C1CCC)CCC)CCC |
Origin of Product |
United States |
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